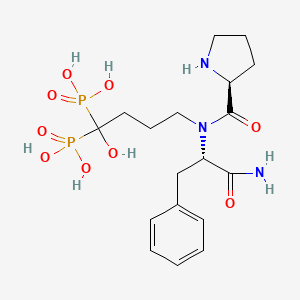![molecular formula C6H10N4O B12915279 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 62638-44-2](/img/structure/B12915279.png)
2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazinones. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylimidazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[2,1-c][1,2,4]triazinones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrahydroimidazo[2,1-b]thiazolium bromide: This compound shares a similar fused ring structure but includes a thiazole ring instead of a triazine ring.
8-Aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazin-4-ones: These derivatives have similar core structures with varying substituents.
Uniqueness
2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
62638-44-2 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C6H10N4O/c1-9-5(11)4-10-3-2-7-6(10)8-9/h2-4H2,1H3,(H,7,8) |
InChI Key |
RXTFWYLPUPOLAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN2CCN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)


![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)

![(3R)-1-[4-amino-2-(hydroxymethyl)phenyl]pyrrolidin-3-ol](/img/structure/B12915271.png)
![2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12915277.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)


